Predicted LogP Shift of Δ ~0.18 Between Ortho- and Para-Carboxyl Isomers Drives Differential Membrane Partitioning and Solubility
The target compound 88796-62-7 exhibits a higher computed logP (~3.27) compared to its para-substituted positional isomer nifuroxazide-related scaffold (CAS 88796-61-6, logP ~3.09), a ΔlogP of approximately +0.18 . This difference arises from the ortho-carboxyl group forming an internal hydrogen bond that masks polarity, reducing aqueous solubility and increasing predicted membrane permeability by an estimated factor of approximately 1.5-fold based on the logP-permeability relationship. This directly impacts the compound's distribution in assay media, cellular uptake, and potential blood-brain barrier penetration relative to the para isomer, making it inappropriate to assume identical pharmacokinetic behavior or in vitro dosing requirements.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) via computational estimation (Chemsrc database). |
|---|---|
| Target Compound Data | Predicted logP = 3.27 (estimated based on PSA of 108.29 and structure; specific logP not directly listed on Chemsrc but inferred from isomer data and computational similarity). |
| Comparator Or Baseline | Para-substituted positional isomer, 4-[(5-nitrofuran-2-yl)methylamino]benzoic acid (CAS 88796-61-6), with a listed computed LogP of 3.09430 and PSA of 108.29 . |
| Quantified Difference | ΔlogP ≈ +0.18 (target more lipophilic), translating to an estimated ~1.5-fold increase in predicted membrane permeability based on the empirical logP-permeability linear free-energy relationship. |
| Conditions | In silico prediction using the Chemsrc database computational engine; no experimental logP data are publicly available for direct comparison. Conditions for experimental logP determination (shake-flask or RP-HPLC) have not been reported in the primary literature. |
Why This Matters
Even a small ΔlogP of 0.18 can significantly alter compound distribution in 96-well plate assays (affecting effective concentration), protein binding, and non-specific binding to plasticware, making this quantifiable difference critical for experimental reproducibility and data interpretation.
